
3-Chloro-1-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-fluoronaphthalene is an organofluorine compound derived from naphthalene It is characterized by the presence of both chlorine and fluorine atoms attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-fluoronaphthalene typically involves halogenation reactions. One common method is the direct fluorination of 3-chloronaphthalene using fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from naphthalene. The initial steps often include chlorination followed by fluorination. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-1-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-1-fluoronaphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-fluoronaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. The presence of electron-withdrawing groups, such as chlorine and fluorine, stabilizes the transition state, facilitating the reaction.
Comparaison Avec Des Composés Similaires
1-Fluoronaphthalene: Similar in structure but lacks the chlorine atom.
3-Chloronaphthalene: Contains chlorine but not fluorine.
1-Chloro-4-fluoronaphthalene: Another halogenated naphthalene derivative with different substitution positions.
Uniqueness: 3-Chloro-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring. This dual substitution imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H6ClF |
|---|---|
Poids moléculaire |
180.60 g/mol |
Nom IUPAC |
3-chloro-1-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H |
Clé InChI |
NBEBLHAHATVVNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


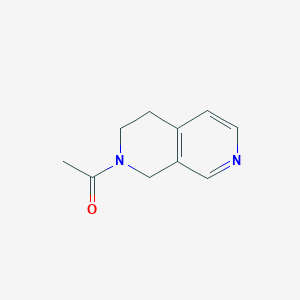
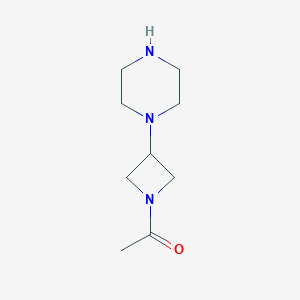


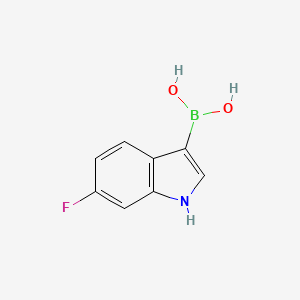
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

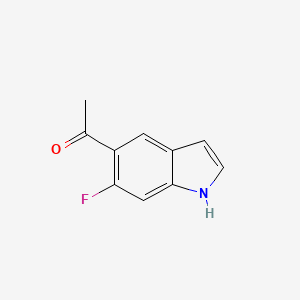
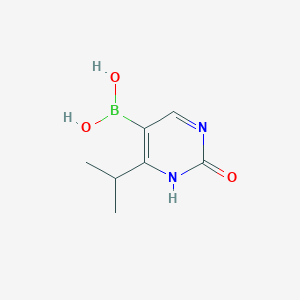
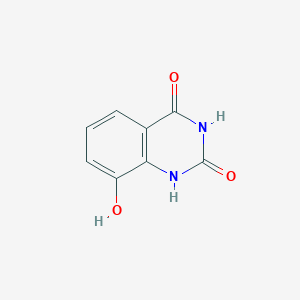
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)
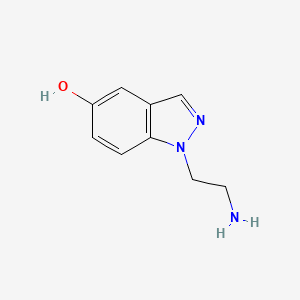
![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)
